molecular formula C15H11F3N4 B11228625 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline

2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline

Cat. No.: B11228625
M. Wt: 304.27 g/mol
InChI Key: UDDMAKLOAYJECM-UHFFFAOYSA-N
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Description

2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro derivatives formed from oxidation.

    Substitution: The phenyl ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles like amines or thiols are frequently used.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and reduced triazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity and stability.

Mechanism of Action

The mechanism of action of 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall bioactivity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}methanol
  • 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}ethanol
  • 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}benzoic acid

Uniqueness

Compared to similar compounds, 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline stands out due to the presence of the aniline group, which can significantly influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the triazole ring also provides a unique set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H11F3N4

Molecular Weight

304.27 g/mol

IUPAC Name

2-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2,(H,20,21,22)

InChI Key

UDDMAKLOAYJECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F)N

Origin of Product

United States

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